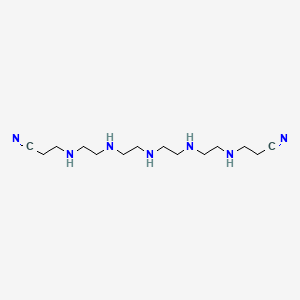
4,7,10,13,16-Pentaazanonadecanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,10,13,16-Pentaazanonadecanedinitrile is a chemical compound with the molecular formula C14H29N7 and a molecular weight of 295.43 g/mol It is characterized by the presence of multiple nitrogen atoms within its structure, making it a polyamine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16-Pentaazanonadecanedinitrile typically involves the reaction of polyamine precursors with nitrile-containing reagents. One common method includes the stepwise addition of cyanoethyl groups to a polyamine backbone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4,7,10,13,16-Pentaazanonadecanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include primary amines, substituted polyamines, and various nitrogen-containing heterocycles .
Scientific Research Applications
4,7,10,13,16-Pentaazanonadecanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, particularly in the modulation of enzyme activities and as a ligand for metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving polyamine metabolism.
Industry: It is used in the production of specialty chemicals, including corrosion inhibitors and surfactants.
Mechanism of Action
The mechanism of action of 4,7,10,13,16-Pentaazanonadecanedinitrile involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. It may also modulate the activity of enzymes involved in polyamine metabolism, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4,7,10,13,16-Pentaoxanonadeca-1,18-diyne: This compound has a similar polyamine structure but contains oxygen atoms instead of nitrile groups.
Polyethyleneimine: A polymeric amine with a similar backbone but lacks nitrile groups.
Spermidine: A naturally occurring polyamine with a shorter chain length and different functional groups.
Properties
CAS No. |
3216-98-6 |
|---|---|
Molecular Formula |
C14H29N7 |
Molecular Weight |
295.43 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-(2-cyanoethylamino)ethylamino]ethylamino]ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C14H29N7/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h17-21H,1-2,5-14H2 |
InChI Key |
QYNDCVPRVZOXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCNCCNCCNCCC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione](/img/structure/B13822233.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
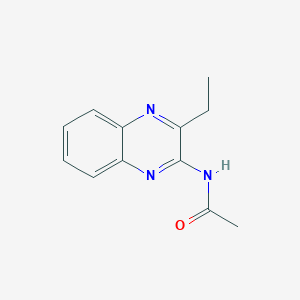

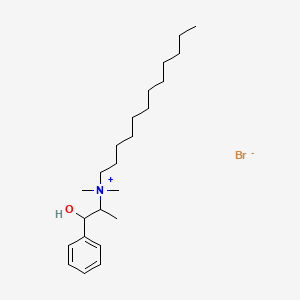
![N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine](/img/structure/B13822258.png)
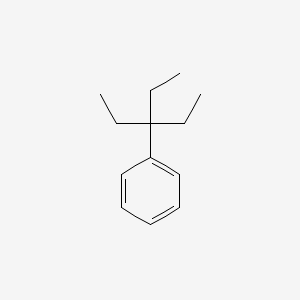
![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)
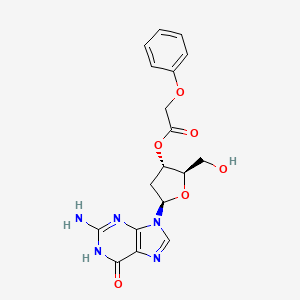

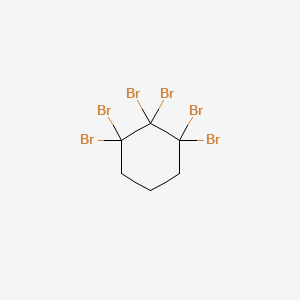
![1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea](/img/structure/B13822305.png)
